

Application Note: Determination of Sulfanitran Residues in Chicken Muscle by LC-MS/MS

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Compound of Interest							
Compound Name:	Sulfanitran-d4						
Cat. No.:	B12423888	Get Quote					

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfanitran is a sulfonamide antibiotic used in the poultry industry primarily to control coccidiosis, a parasitic disease of the intestinal tract.[1] The use of veterinary drugs like Sulfanitran can lead to the presence of residues in animal-derived food products, such as chicken muscle. Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for veterinary drugs in food to ensure consumer safety, with the MRL for the sum of all sulfonamides often set at $100~\mu g/kg$ in the European Union. Concerns over antibiotic resistance and potential allergic reactions in humans necessitate sensitive and reliable methods for monitoring these residues.

This application note details a robust and sensitive method for the determination and quantification of Sulfanitran residues in chicken muscle using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis, providing high selectivity and accuracy for routine monitoring.

Experimental Protocols Materials and Reagents

Standards: Sulfanitran analytical standard (≥98% purity).



- Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
- Kits and Sorbents: Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents. Agilent Bond Elut QuEChERS kits can be utilized.[2]
- Equipment: High-speed centrifuge, analytical balance, vortex mixer, sample homogenizer (e.g., Ultra-Turrax), nitrogen evaporator, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Sulfanitran standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C.
- Working Standard Solutions (e.g., 10 µg/mL): Prepare intermediate working solutions by diluting the stock solution with a 50:50 methanol:water mixture.
- Calibration Curve Standards (e.g., 0.5 100 ng/mL): Serially dilute the working standard solution with the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards.

Sample Preparation (Modified QuEChERS Protocol)

- Homogenization: Weigh 2 g (± 0.05 g) of minced and homogenized chicken muscle into a 50 mL polypropylene centrifuge tube.[3]
- Fortification (for QC/Validation): For recovery and quality control samples, spike the blank chicken muscle with a known concentration of Sulfanitran working standard and let it stand for 15-30 minutes.
- Extraction:
 - Add 8 mL of deionized water to the tube.
 - Add 10 mL of acetonitrile containing 1% acetic acid.[3]



- Vortex the tube vigorously for 1 minute.
- Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).
- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes at 4°C.[3]
- Dispersive SPE Cleanup:
 - Transfer a 5-7 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbents.
 - Vortex for 1 minute.
 - Centrifuge at ≥4000 rpm for 5 minutes.
- Final Preparation:
 - Transfer 1 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
 - Vortex briefly and filter through a 0.22 μm syringe filter into an LC autosampler vial for analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - \circ Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 \times 75 mm, 3.5 $\mu m).$
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.



Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40°C.

Gradient Elution:

■ 0-1 min: 3% B

■ 1-12 min: Linear gradient to 100% B

■ 12-14 min: Hold at 100% B

■ 14.1-16 min: Return to 3% B (re-equilibration)

Mass Spectrometry (MS/MS) Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Type: Multiple Reaction Monitoring (MRM).

• Source Temperature: 550°C.

Spray Voltage: 5500 V.

Curtain Gas: 40 psi.

MRM Transitions for Sulfanitran:

■ Precursor Ion [M+H]+: 336.1 m/z.

Quantifier Product Ion: 156.0 m/z.

Qualifier Product Ion: 294.0 m/z.

 Note: Collision energies (CE) and other compound-specific parameters should be optimized by infusing a standard solution of Sulfanitran into the mass spectrometer.



Data Presentation

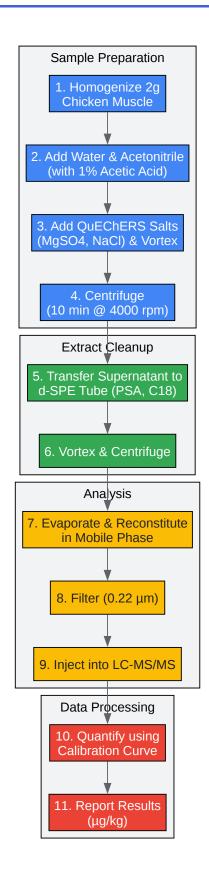
The following table summarizes the key mass spectrometric parameters for Sulfanitran and the typical performance characteristics of the method for sulfonamide analysis in chicken muscle.

Analyte	Precurs or Ion (m/z)	Product Ion (Quantif ier)	Product Ion (Qualifie r)	LOD (µg/kg)	LOQ (µg/kg)	Recover y (%)	RSD (%)
Sulfanitra n	336.1	156.0	294.0	0.1 - 1.5	0.3 - 2.5	85 - 105	< 15

LOD, LOQ, Recovery, and RSD values are representative ranges based on published methods for sulfonamides in chicken tissue and should be determined during in-house method validation.

Mandatory Visualization

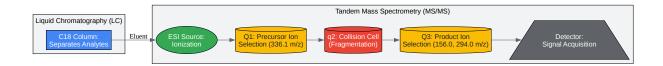




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Caption: Experimental workflow for Sulfanitran residue analysis.





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Caption: Logical diagram of the LC-MS/MS analysis process.

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References

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